molecular formula C10H17ClN2 B2523672 decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride CAS No. 2241138-20-3

decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride

Cat. No.: B2523672
CAS No.: 2241138-20-3
M. Wt: 200.71
InChI Key: WUMRFLOFSZBVOX-UHFFFAOYSA-N
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Description

Decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride is a chemical compound with the molecular formula C₁₀H₁₇ClN₂. It is primarily used in research and development settings, particularly in the pharmaceutical industry. This compound is known for its unique structure, which includes a decahydrocyclohepta ring fused with a pyrrole ring and a carbonitrile group, making it a subject of interest for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride is unique due to its specific combination of a decahydrocyclohepta ring, a pyrrole ring, and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]pyrrole-3a-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c11-7-10-5-3-1-2-4-9(10)6-12-8-10;/h9,12H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMRFLOFSZBVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2(CC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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